molecular formula C16H15F3N2OS B2539681 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2191265-61-7

3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2539681
CAS No.: 2191265-61-7
M. Wt: 340.36
InChI Key: LQQYAHJBCNXUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a thiophene group, and a trifluoromethyl-substituted phenyl group, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethyl-substituted phenyl halide reacts with an amine group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidine amines.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
  • 3-(furan-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
  • 3-(thiophen-3-yl)-N-(4-(methyl)phenyl)pyrrolidine-1-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide distinguishes it from similar compounds, imparting unique electronic properties and enhancing its stability and bioavailability. This makes it a valuable compound for various applications, particularly in drug development and materials science.

Properties

IUPAC Name

3-thiophen-3-yl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)13-1-3-14(4-2-13)20-15(22)21-7-5-11(9-21)12-6-8-23-10-12/h1-4,6,8,10-11H,5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQYAHJBCNXUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.